molecular formula C23H17ClFN3O2 B14956296 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

Katalognummer: B14956296
Molekulargewicht: 421.8 g/mol
InChI-Schlüssel: PYWPBMVSQPVRDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino and chlorophenyl groups, and a phenol ring substituted with a fluorobenzyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Substitution Reactions: The amino and chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Phenol Ring Formation: The phenol ring is synthesized separately and then coupled with the pyrimidine ring through an etherification reaction using a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-5-chlorophenol: Shares the amino and chlorophenyl groups but lacks the pyrimidine and fluorobenzyl substitutions.

    2-amino-5-chlorobenzophenone: Contains a similar aromatic structure but differs in the functional groups and overall molecular framework.

Uniqueness

2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol is unique due to its combination of a pyrimidine ring with amino, chlorophenyl, and fluorobenzyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Eigenschaften

Molekularformel

C23H17ClFN3O2

Molekulargewicht

421.8 g/mol

IUPAC-Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17ClFN3O2/c24-16-5-3-15(4-6-16)20-12-27-23(26)28-22(20)19-10-9-18(11-21(19)29)30-13-14-1-7-17(25)8-2-14/h1-12,29H,13H2,(H2,26,27,28)

InChI-Schlüssel

PYWPBMVSQPVRDH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.